N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Beschreibung
This compound features a triazolopyridazine core fused with a furan substituent at position 3, a piperazine ring at position 6, and a cyclohexyl carboxamide group. The triazolopyridazine system is a heterocyclic scaffold known for its bioactivity in kinase inhibition and CNS targeting .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c28-20(21-15-5-2-1-3-6-15)26-12-10-25(11-13-26)18-9-8-17-22-23-19(27(17)24-18)16-7-4-14-29-16/h4,7-9,14-15H,1-3,5-6,10-13H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFVZDBJWFDOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Core Structural Variations
Triazolopyridazine Derivatives
- N-(2-Fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxamide (): Key Difference: Replaces the cyclohexyl group with a 2-fluorophenyl carboxamide. However, the smaller aromatic ring may reduce steric bulk compared to cyclohexyl, altering solubility and metabolic pathways . Molecular Weight: 407.41 g/mol vs. ~449.5 g/mol (estimated for the target compound).
Benzoxazine and Pyridine Derivatives
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Key Difference: Substitutes the triazolopyridazine core with a benzoxazine-pyridine hybrid. The benzoxazine ring may confer distinct hydrogen-bonding capabilities . Molecular Weight: 455.8 g/mol.
Substituent Effects on Piperazine-Carboxamide
Aryl vs. Cycloalkyl Carboxamide
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Key Difference: Uses a 4-chlorophenyl carboxamide and an ethyl-piperazine group. The ethyl group on piperazine may reduce conformational flexibility compared to the unsubstituted piperazine in the target compound .
Heterocyclic Extensions
- Compound 28 (): 4-(3-(3-Oxo-benzooxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide Key Difference: Incorporates a benzooxazinone-propanoyl extension. Impact: The carbonyl group and benzooxazine system enable additional hydrogen bonding, possibly increasing affinity for serine/threonine kinases. The pyridinyl carboxamide may improve solubility via nitrogen lone-pair interactions .
Structure-Activity Relationship (SAR) Insights
Triazolopyridazine Core : Critical for kinase inhibition; modifications here (e.g., benzoxazine in ) shift target selectivity.
Carboxamide Substituent :
- Aryl Groups (e.g., fluorophenyl): Enhance binding via halogen bonds but may increase CYP450-mediated metabolism.
- Cycloalkyl Groups : Improve membrane permeability but reduce solubility.
Piperazine Conformation : Chair conformation () is common; substituents like ethyl or acyl groups () may restrict flexibility, affecting binding kinetics .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
